molecular formula C25H25N7O2 B608120 IPI-3063

IPI-3063

Cat. No.: B608120
M. Wt: 455.5 g/mol
InChI Key: OBHAYOJCPNWKBL-HNNXBMFYSA-N
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Description

IPI-3063 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform. It has shown significant efficacy in reducing the proliferation, survival, and differentiation of B cells. The compound has a molecular formula of C₂₅H₂₅N₇O₂ and a molecular weight of 455.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IPI-3063 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it typically involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C in its powdered form to maintain stability .

Chemical Reactions Analysis

Types of Reactions

IPI-3063 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Chemistry

  • Tool Compound : IPI-3063 is utilized as a tool compound to study the PI3K signaling pathway, enabling researchers to dissect the specific roles of p110δ in various biological contexts.

Biology

  • B Cell Function : Studies have demonstrated that this compound potently inhibits mouse B cell proliferation and survival while promoting antibody class switching to IgG1. The compound achieves significant effects at low nanomolar concentrations .

Medicine

  • Therapeutic Potential : this compound is explored as a potential therapeutic agent for B cell malignancies and autoimmune diseases. Its ability to suppress autoantibody production in mouse models highlights its clinical relevance .

Industry

  • Drug Development : The compound is being utilized in the development of new drugs targeting the PI3K pathway, particularly for conditions related to B cell dysfunction .

Case Studies

  • Inhibition of Mouse B Cell Proliferation
    • In vitro studies showed that this compound significantly reduced the proliferation of mouse B cells stimulated with anti-IgM and IL-4. The reduction was dose-dependent, with notable effects observed at concentrations as low as 1 nM .
  • Impact on Antibody Production
    • Research demonstrated that treatment with this compound led to decreased IgE production in human tonsil B cell cultures stimulated with IL-4. This finding suggests its potential role in modulating allergic responses and autoimmune conditions .
  • Class Switching to IgG1
    • A study highlighted that this compound promotes class switch recombination (CSR) to IgG1 in activated B cells while inhibiting differentiation into plasmablasts—cells that typically produce low-affinity IgM antibodies .

Mechanism of Action

IPI-3063 exerts its effects by selectively inhibiting the p110δ isoform of PI3K. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for B cell development, survival, and activation. By blocking this pathway, this compound effectively reduces B cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for the p110δ isoform, with an IC50 value of 2.5 ± 1.2 nM. This selectivity makes it a valuable tool for studying the specific roles of p110δ in various biological processes .

Biological Activity

IPI-3063 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform, which plays a crucial role in various cellular processes, including B cell function, T cell migration, and immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular functions, and implications in clinical settings.

This compound specifically targets the p110δ isoform of PI3K, which is predominantly expressed in leukocytes. By inhibiting this isoform, this compound alters signaling pathways that are critical for B and T cell functions. The compound has been shown to reduce B cell proliferation and survival while promoting antibody class switching to IgG1 .

Key Mechanisms:

  • Inhibition of B Cell Proliferation : this compound significantly reduces the proliferation of mouse B cells in vitro .
  • Altered Cytokine Production : It influences the production of various cytokines, which are essential for immune responses.
  • Impact on Antibody Class Switching : The compound enhances class switching to IgG1, indicating its role in modulating immune responses .

Research Findings

Numerous studies have evaluated the effects of this compound on different cellular activities and its potential therapeutic applications. Below are some notable findings:

StudyFindings
Demonstrated that this compound inhibits B cell proliferation and promotes IgG1 class switching.
Showed that selective inhibition of PI3K-δ using this compound reduced CLL B cell survival and migration in xenograft models.
Reported that this compound effectively decreased plasmablast differentiation in mouse models.

Case Studies

A pivotal study involved the use of this compound in a xenograft model of chronic lymphocytic leukemia (CLL). In this study:

  • Objective : To assess the efficacy of this compound in reducing CLL B cell survival and migration.
  • Methodology : NSG mice were treated with this compound alongside other agents to evaluate its impact on tumor burden.
  • Results : The treatment led to a significant reduction in CLL B cells in both spleen and blood, demonstrating its potential as a therapeutic agent for CLL .

Clinical Implications

The biological activity of this compound suggests several clinical applications, particularly in hematological malignancies such as CLL. Its ability to selectively inhibit p110δ makes it a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Potential Applications:

  • Chronic Lymphocytic Leukemia (CLL) : As indicated by preclinical studies, this compound may improve outcomes for patients resistant to conventional therapies.
  • Autoimmune Diseases : Given its role in modulating immune responses, there is potential for application in diseases characterized by dysregulated immune activity.

Q & A

Basic Research Questions

Q. What is the biochemical selectivity profile of IPI-3063, and how is this validated experimentally?

this compound is a potent and selective inhibitor of PI3K p110δ, with a biochemical IC50 of 2.5 ± 1.2 nM. Selectivity is demonstrated by >400-fold higher IC50 values for other class I PI3K isoforms (p110α, p110β, p110γ) . Methodological Answer: Validate selectivity using isoform-specific kinase inhibition assays (e.g., lipid kinase ELISA or radioactive ATP-based assays). Compare IC50 values across isoforms under standardized conditions. Include positive controls (e.g., pan-PI3K inhibitors) and negative controls (solvent-only) to confirm specificity .

PI3K IsoformIC50 (nM)
p110δ2.5 ± 1.2
p110α>1000
p110β>1000
p110γ>1000

Q. How does this compound modulate B cell proliferation under different stimulation conditions?

this compound suppresses B cell proliferation in a stimulus-dependent manner. For example, it significantly inhibits αIgM+IL-4-induced proliferation but shows limited efficacy under LPS stimulation . Methodological Answer: Design experiments using CFSE dilution assays to track proliferation. Apply stimuli (e.g., αIgM+IL-4, LPS, or αCD40+IL-4) to mimic physiological conditions. Use DMSO as a vehicle control and compare results to other PI3K inhibitors (e.g., AS-252424) to contextualize potency .

Advanced Research Questions

Q. How should researchers optimize experimental conditions to study this compound’s effects on immune cell signaling pathways?

Stimulus selection is critical. For example, αIgM+IL-4 and αCD40+IL-4 are potent inducers of PI3Kδ-dependent B cell activation, whereas LPS may bypass this pathway . Methodological Answer:

  • Step 1 : Pre-screen stimuli (e.g., IL-4, LPS, CD40 ligands) to identify pathway dependencies.
  • Step 2 : Use dose-response curves (e.g., 1–1000 nM this compound) to establish optimal inhibition thresholds.
  • Step 3 : Combine with cytokine profiling (e.g., IL-10, TNF-α) to assess downstream signaling .

Q. What strategies can resolve contradictions in this compound’s efficacy across different cell types or assays?

Discrepancies may arise from variations in cell activation states, isoform compensation, or off-target effects. Methodological Answer:

  • Strategy 1 : Perform genetic knockdown/knockout of p110δ to confirm on-target effects.
  • Strategy 2 : Use multi-parametric flow cytometry to dissect subpopulation responses (e.g., naïve vs. memory B cells).
  • Strategy 3 : Validate findings in primary human cells and murine models to assess translational relevance .

Q. How can researchers integrate this compound into combination therapy studies while minimizing confounding variables?

Methodological Answer:

  • Design : Use factorial experimental designs to test this compound with other inhibitors (e.g., BTK or mTOR inhibitors).
  • Analysis : Apply synergy scoring models (e.g., Chou-Talalay Combination Index) to quantify interactions.
  • Controls : Include monotherapy arms and vehicle controls to isolate combinatorial effects .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. For proliferation assays, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across stimuli or doses .

Q. How should researchers contextualize this compound’s preclinical data within existing literature on PI3Kδ inhibitors?

Methodological Answer:

  • Conduct a systematic review using databases like PubMed, focusing on PI3Kδ inhibitors (e.g., idelalisib, duvelisib).
  • Compare IC50 values, selectivity ratios, and in vivo efficacy.
  • Highlight this compound’s unique advantages (e.g., isoform specificity) and limitations (e.g., stimulus-dependent effects) .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies across laboratories?

  • Documentation : Publish detailed protocols for cell culture conditions, stimulus concentrations, and inhibitor preparation.
  • Reagents : Use commercially available, batch-controlled this compound (e.g., CAS 1425043-73-7) and validate purity via HPLC.
  • Data Sharing : Deposit raw flow cytometry files and dose-response curves in public repositories (e.g., Figshare) .

Properties

IUPAC Name

4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHAYOJCPNWKBL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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